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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the toxicological assessment of

Budesonide Impurity C, a known process-related impurity in the synthesis of the

corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for

this specific impurity, this document establishes a framework for its assessment based on

international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is

presented as a case study to exemplify the requisite experimental data and methodologies.

Furthermore, this guide explores the role of in silico toxicological predictions as a powerful

alternative or supplementary tool in the absence of experimental data. The content herein is

intended to guide researchers and drug development professionals in establishing a

scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical

impurities.

Introduction to Budesonide and its Impurity C
Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel

disease, and other inflammatory conditions. As with any synthetically derived active

pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the

formation of impurities. Regulatory authorities worldwide require a thorough toxicological

assessment of any impurity present above a specified threshold to ensure patient safety.
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Budesonide Impurity C is identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-

(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1.

A comprehensive literature search reveals a significant lack of specific toxicological studies on

this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category

4 (H302: Harmful if swallowed), however, the primary study data is not available.

Regulatory Framework for Impurity Assessment
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for

Human Use (ICH) has established guidelines for the control of impurities in new drug

substances and products.

ICH Q3A/B: Impurities in New Drug Substances and
Products
ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and

qualification of impurities.[1][2] The key thresholds are:

Reporting Threshold: The level at which an impurity must be reported in regulatory

submissions.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's safety must be established through

toxicological studies.

These thresholds are determined by the maximum daily dose of the drug substance.

ICH M7: Mutagenic Impurities
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic)

impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the

Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity

that is considered to be associated with an acceptable cancer risk.[4] For most

pharmaceuticals, the TTC for a single genotoxic impurity is 1.5 µ g/day .[4]
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The workflow for assessing mutagenic impurities typically involves both computational and

experimental approaches.

Identify Potential Impurity

(Q)SAR Assessment for Mutagenicity

Bacterial Mutagenicity Assay (Ames Test)

Structural Alert or Inconclusive

Establish Control Strategy Based on Risk Assessment

No Structural Alert

In Vivo Follow-up if Ames Positive
(e.g., Micronucleus Test)

Positive Result

Negative Result

Qualified Impurity
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ICH M7 Workflow for Mutagenic Impurity Assessment.

Toxicological Profile of Budesonide (Parent Drug
Case Study)
In the absence of data for Impurity C, the toxicological profile of budesonide serves as an

example of the types of studies required for qualification.
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Acute Toxicity
Acute toxicity studies determine the effects of a single large dose of a substance.

Species Route of Administration LD50

Rat Oral >3200 mg/kg

Rat Intraperitoneal 138 mg/kg

Mouse Oral 4750 mg/kg

Mouse Intraperitoneal 179 mg/kg

Data presented as a representative example of acute toxicity data.

Repeated-Dose Toxicity
These studies assess the effects of long-term exposure to a substance.

Species Duration Route

NOAEL (No-
Observed-
Adverse-Effect
Level)

Key Findings

Rat 26 weeks Subcutaneous 5 µg/kg/day

Dose-dependent

decrease in body

weight gain,

reduction in

lymphocytes.

Dog 6 & 39 weeks Rectal Up to 4 mg/day

Well-tolerated

with no

significant

adverse effects.

Data presented as a representative example of repeated-dose toxicity data.

Genotoxicity
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A battery of tests is used to assess the potential of a substance to cause genetic mutations.

Budesonide has been shown to be non-genotoxic in a standard battery of tests.

Assay Type System Result

Ames Test S. typhimurium Negative

Mouse Lymphoma Assay L5178Y cells Negative

Chromosome Aberration Human lymphocytes Negative

Mouse Micronucleus Test In vivo Negative

Data presented as a representative example of genotoxicity data.

Carcinogenicity
Long-term studies in animals are conducted to assess the cancer-causing potential of a

substance.

Species Duration Route Findings

Rat 2 years Oral

Increased incidence of

gliomas in male rats at

50 µg/kg (not

confirmed in

subsequent studies).

Increased incidence of

hepatocellular tumors.

Mouse 91 weeks Oral
No treatment-related

carcinogenicity.

Data presented as a representative example of carcinogenicity data.

Reproductive and Developmental Toxicity
These studies evaluate the potential effects on fertility and fetal development. Budesonide has

shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.
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Experimental Protocols (Exemplified with Standard
Assays)
Detailed experimental protocols are critical for the reproducibility and validation of toxicological

studies. The following are generalized protocols for key genotoxicity assays that would be

applicable to the assessment of Budesonide Impurity C.

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To detect gene mutations induced by the test substance.

Methodology:

Several strains of Salmonella typhimurium and Escherichia coli with known mutations are

used.

The bacterial strains are exposed to the test substance at various concentrations, with and

without a metabolic activation system (S9 mix).

The cultures are plated on a minimal medium that does not support the growth of the mutant

bacteria.

The number of revertant colonies (colonies that have undergone a reverse mutation and can

now grow on the minimal medium) is counted after a suitable incubation period.

A substance is considered mutagenic if it causes a dose-dependent increase in the number

of revertant colonies.
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Generalized Workflow for the Ames Test.

In Vitro Micronucleus Test
Objective: To detect chromosomal damage.

Methodology:
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Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test

substance at various concentrations, with and without metabolic activation.

After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow

for nuclear division without cell division, resulting in binucleated cells.

The cells are harvested, fixed, and stained.

The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments

or whole chromosomes) in binucleated cells is determined by microscopic examination.

A substance is considered clastogenic or aneugenic if it causes a significant, dose-

dependent increase in the frequency of micronucleated cells.

In Silico Toxicological Assessment
In the absence of experimental data, in silico (computational) toxicology provides a valuable

tool for predicting the toxicological properties of a substance based on its chemical structure.[5]

This approach is particularly useful for prioritizing impurities for further testing and for

supporting a weight-of-evidence approach in a regulatory submission.

(Quantitative) Structure-Activity Relationship ((Q)SAR)
Models
(Q)SAR models are computational models that relate the chemical structure of a substance to

its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends

the use of two complementary (Q)SAR methodologies: an expert rule-based system and a

statistical-based system.[7]

Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts

(substructures known to be associated with toxicity) that are identified within the query

molecule. Examples include Derek Nexus.[3][8]

Statistical-Based Systems: These models are built on large datasets of chemicals with

known toxicological properties and use statistical algorithms to predict the activity of a new

chemical. An example is Sarah Nexus.[9]
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Workflow for In Silico Assessment

Input Impurity Structure

Expert Rule-Based (Q)SAR
(e.g., Derek Nexus)

Statistical-Based (Q)SAR
(e.g., Sarah Nexus)

Expert Review of Predictions
and Supporting Data

Conclusion on Mutagenic Potential
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Workflow for In Silico Mutagenicity Assessment.

An in silico assessment of Budesonide Impurity C would be a critical first step in its

toxicological evaluation, providing insights into its potential for genotoxicity and guiding the

need for subsequent experimental testing.

Conclusion and Recommendations
The toxicological assessment of Budesonide Impurity C is hampered by a significant lack of

publicly available experimental data. To ensure patient safety and regulatory compliance, a

structured approach based on ICH guidelines is essential.

Recommendations:

In Silico Assessment: A comprehensive in silico evaluation of Budesonide Impurity C for

mutagenicity using two complementary (Q)SAR models should be the initial step.

Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if

the impurity is present above the qualification threshold, a bacterial reverse mutation assay
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(Ames test) should be conducted.

Further Studies: Depending on the results of the Ames test and the level of the impurity,

further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity

studies, may be warranted.

Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for

Budesonide Impurity C in the final drug substance, ensuring that its level is maintained

below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of Budesonide Impurity C,

emphasizing a science- and risk-based approach in the context of a data-poor environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Assessment of Budesonide Impurity C: A
Regulatory and Scientific Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590200#toxicological-assessment-of-budesonide-
impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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